molecular formula C17H19NO4 B7962240 Methyl 3-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylate CAS No. 1820718-63-5

Methyl 3-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylate

Cat. No.: B7962240
CAS No.: 1820718-63-5
M. Wt: 301.34 g/mol
InChI Key: GSOKPZOBSDOBQD-UHFFFAOYSA-N
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Description

Methyl 3-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylate is a chemical compound characterized by a naphthalene ring structure with a tert-butoxycarbonyl (Boc) protected amine group at the 3-position and a methyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylate can be synthesized through multi-step organic reactions. One common route involves:

  • Formation of the intermediate: : Start with 3-amino naphthalene-2-carboxylic acid. Protect the amine group with a tert-butoxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine in an organic solvent such as dichloromethane (DCM).

  • Esterification: : Convert the carboxylic acid group into a methyl ester using a reagent like methanol and a catalyst such as sulfuric acid or a more specific esterification agent like dimethyl sulfate.

Industrial Production Methods: Industrial production may involve the same general steps but on a larger scale, with optimization for yield and purity. This typically includes more efficient mixing and temperature control, as well as continuous flow chemistry techniques to scale up the reactions.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions: : The Boc-protected amine group allows for selective substitution reactions at other positions on the naphthalene ring without interfering with the amine functionality.

  • Oxidation and Reduction Reactions: : The naphthalene core can undergo typical aromatic oxidation or reduction reactions depending on the desired modification.

  • Hydrolysis: : The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the parent amine and carboxylic acid functionalities.

Common Reagents and Conditions:
  • Boc Deprotection: : Typically achieved using acids like trifluoroacetic acid (TFA) in DCM.

  • Ester Hydrolysis: : Conducted under acidic conditions with hydrochloric acid or basic conditions with sodium hydroxide.

Major Products:
  • Amine and Acid Derivatives: : Upon deprotection and hydrolysis, the major products include 3-amino naphthalene-2-carboxylic acid and related derivatives.

Scientific Research Applications

Chemistry:

  • Synthetic Intermediates: : Used in the synthesis of more complex molecules due to the protected amine group and ester functionality.

Biology:
  • Fluorescent Probes: : Naphthalene derivatives are often used as fluorescent probes in biological studies due to their aromatic structure.

Medicine:
  • Drug Design: : The compound serves as a scaffold for developing pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:
  • Material Science: : Can be used in the synthesis of organic materials with specific electronic properties.

Mechanism of Action

Molecular Targets and Pathways: The Boc-protected amine group in Methyl 3-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylate may interact with enzymes or receptors in a way that mimics natural substrates or inhibitors, modulating biological pathways. The exact mechanism would depend on the specific application, particularly in medicinal chemistry where it might act on a target protein or enzyme.

Comparison with Similar Compounds

Similar Compounds:

  • Methyl 2-{[(tert-butoxy)carbonyl]amino}benzoate: : Similar structure but with a benzoic acid core instead of a naphthalene ring.

  • Methyl 3-aminobenzoate: : The absence of the Boc protecting group makes it more reactive but less specific in its interactions.

Uniqueness: The presence of both the naphthalene ring and the Boc-protected amine group makes Methyl 3-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylate uniquely suited for applications where both fluorescence and protected functionality are required.

This compound's unique combination of structural features makes it a versatile tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-17(2,3)22-16(20)18-14-10-12-8-6-5-7-11(12)9-13(14)15(19)21-4/h5-10H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOKPZOBSDOBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501151792
Record name Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-naphthalenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820718-63-5
Record name Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-naphthalenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820718-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-naphthalenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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